
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as BPP-1, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is not fully understood, but it is believed to involve the formation of a complex with copper ions. The complex is thought to interfere with copper-dependent processes in cells, leading to changes in cellular function and metabolism. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can inhibit the growth of cancer cells by inducing apoptosis. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can reduce oxidative stress and inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its selectivity for copper ions, which makes it a useful tool for studying copper-dependent processes in cells and tissues. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its effects on cellular function and metabolism.
Synthesemethoden
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-butoxybenzaldehyde with 2-methoxyethylamine in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. The yield of the reaction is around 60%, and the purity of the compound can be increased using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential use in several scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to selectively bind to copper ions, and the resulting complex emits a strong fluorescence signal. This property makes (E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide a useful tool for studying copper ion homeostasis in cells and tissues.
Eigenschaften
Produktname |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
(E)-3-(4-butoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-3-4-12-20-15-8-5-14(6-9-15)7-10-16(18)17-11-13-19-2/h5-10H,3-4,11-13H2,1-2H3,(H,17,18)/b10-7+ |
InChI-Schlüssel |
YZSXYHKQIJFKGW-JXMROGBWSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCCOC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



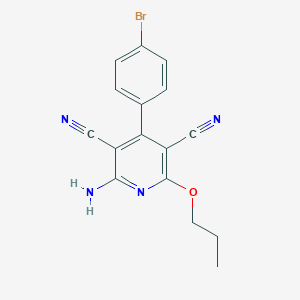
![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
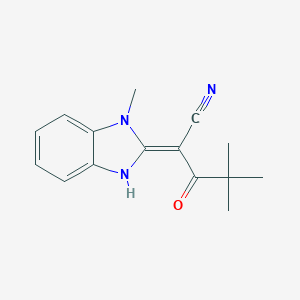
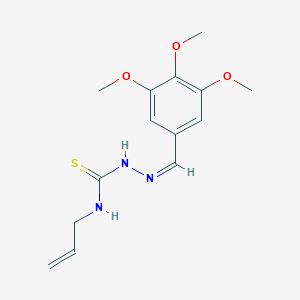
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
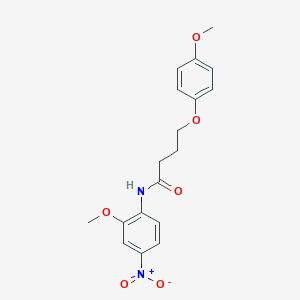
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
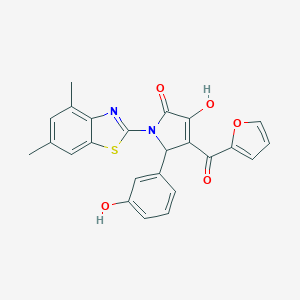
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)
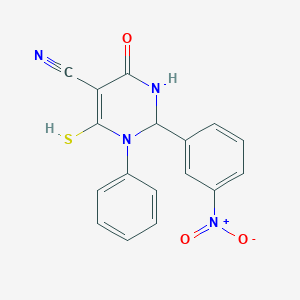
![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)